4-Nitropyridine-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitropyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H,(H2,6,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUASLTXMXXWORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Nitropyridine 2 Sulfonamide
Established Synthetic Pathways for 4-Nitropyridine-2-sulfonamide
The synthesis of this compound is a multi-step process, often necessitated by the challenges of direct functionalization of the pyridine (B92270) ring.
Oxidation of Precursor Aminopyridine-2-sulfonamides
A key and documented method for the synthesis of this compound involves the oxidation of its amino precursor, 4-aminopyridine-2-sulfonamide. acs.org This transformation is a critical final step to install the nitro group onto the pyridine ring.
The synthesis of the precursor, 4-aminopyridine-2-sulfonamide, can be achieved through a sequence starting from 2-mercaptoisonicotinic acid. This acid is first oxidized with chlorine to yield the corresponding sulfonyl chloride. Subsequent amidation and esterification provide methyl 2-sulfamoylisonicotinate. A Curtius reaction of this ester, proceeding through its hydrazide and azide (B81097) intermediates, ultimately furnishes 4-aminopyridine-2-sulfonamide. acs.org
The final oxidation step to produce this compound is carried out using a potent oxidizing mixture of hydrogen peroxide (H₂O₂) and fuming sulfuric acid. acs.org This method highlights a common strategy in the synthesis of nitropyridines where the nitro group is introduced late in the sequence due to its potential instability or interference with earlier reactions. A similar synthetic approach has been employed for the preparation of the isomeric 6-nitropyridine-2-sulfonamide. acs.org
The oxidation of aminopyridines to their corresponding nitropyridines is a known transformation, though conditions can be harsh. For instance, 2-aminopyridine (B139424) can be oxidized to 2-nitropyridine (B88261) using hydrogen peroxide in fuming sulfuric acid. e-bookshelf.de
Challenges in Direct Pyridine Ring Functionalization
Direct functionalization of the pyridine ring, particularly for the introduction of substituents at specific positions, presents significant challenges. The pyridine ring is electron-deficient, which makes electrophilic aromatic substitution, such as nitration, difficult and often requires forcing conditions. researchgate.netiust.ac.ir
Direct nitration of pyridine itself, for example, is inefficient and can lead to low yields of 3-nitropyridine (B142982) even under vigorous conditions. iust.ac.ir The presence of an electron-withdrawing group like a sulfonamide at the 2-position would further deactivate the ring towards electrophilic attack.
Furthermore, the nitrogen atom in the pyridine ring can be protonated or coordinate to reagents, which can influence the regioselectivity of substitution reactions. researchgate.net Direct C-H functionalization approaches are an area of active research to overcome these challenges, but often suffer from a lack of regioselectivity, leading to mixtures of isomers. chemrxiv.org For instance, direct C-H sulfonylation of pyridine can yield a mixture of C2- and C4-substituted products. chemrxiv.org These difficulties underscore why multi-step synthetic sequences, such as the one described for this compound, are often necessary to achieve the desired substitution pattern.
Strategic Approaches for Sulfonamide Moiety Introduction
The formation of the sulfonamide group is a cornerstone of many synthetic routes in medicinal chemistry. Various strategies have been developed for its introduction.
Reaction of Amines with Sulfonyl Chlorides
The most common and well-established method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This reaction is versatile and has been widely applied in the synthesis of a vast array of sulfonamide-containing compounds. The base is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.
In the context of pyridines, this method is applicable for the synthesis of pyridinesulfonamides. For example, pyridinic analogues of nimesulide (B1678887) have been synthesized by condensing an aminopyridine with an alkane- or trifluoromethanesulfonyl chloride. nih.gov This highlights the general utility of this reaction for creating sulfonamide linkages with heterocyclic amines.
Electrochemical Synthesis Strategies for Sulfonamide Derivatives
In recent years, electrochemical methods have emerged as a green and efficient alternative for the synthesis of sulfonamides. These methods often proceed under mild conditions and avoid the use of harsh reagents. One such strategy involves the oxidative coupling of amines and thiols, driven entirely by electricity, with hydrogen as the benign byproduct.
Another electrochemical approach involves the C-H sulfonylation of pyridines. This can be achieved through the activation of the pyridine ring with triflic anhydride, followed by a base-mediated addition of a sulfinate salt. chemrxiv.org While this method can sometimes suffer from a lack of regioselectivity, it represents a modern approach to the direct introduction of a sulfonyl group onto a pyridine ring.
Derivatization and Functionalization Reactions of this compound and Related Scaffolds
The this compound scaffold contains two key functional groups, the nitro group and the sulfonamide, which can be subjected to a variety of chemical transformations to generate a library of derivatives.
A common and important reaction of nitropyridines is the reduction of the nitro group to an amino group. This transformation is crucial for accessing aminopyridine derivatives, which are themselves valuable synthetic intermediates. For instance, 4-nitropyridine-N-oxide can be reduced to 4-aminopyridine (B3432731) using iron in the presence of mineral acids. semanticscholar.org A similar reduction of the nitro group in this compound would yield 4-aminopyridine-2-sulfonamide, the precursor in its synthesis, or could be used to generate other derivatives.
The sulfonamide moiety also offers opportunities for functionalization. The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, allowing for N-alkylation or N-arylation. The deprotection of the sulfonamide group is also a possible transformation. For example, pyridine-2-sulfonamides can be deprotected to the corresponding amines using magnesium in methanol. researchgate.net
Furthermore, the pyridine ring itself can undergo nucleophilic aromatic substitution, where the nitro group can act as an activating group and be displaced by a nucleophile, although the position of the nitro group relative to the leaving group is critical.
The combination of these potential reactions allows for the extensive derivatization of the this compound core, enabling the exploration of its chemical space for various applications.
N-Acylation of the Sulfonamide Group
The sulfonamide group of this compound is a key functional handle for synthetic modifications. N-acylation, the process of adding an acyl group to the nitrogen atom of the sulfonamide, is a common transformation used to create N-acylsulfonamides. These derivatives are of significant interest as they can serve as prodrugs or as compounds with altered biological activities.
The N-acylation of sulfonamides can be achieved using various acylating agents, such as carboxylic acid chlorides or anhydrides. The reaction is often catalyzed by Lewis acids like bismuth(III) salts (e.g., BiCl3, Bi(OTf)3) or conducted under basic conditions using reagents like trialkylamines or pyridine. These reactions can proceed efficiently under both solvent-based and solvent-free conditions, offering a versatile and environmentally conscious approach to synthesizing a diverse library of N-acylsulfonamide derivatives. The acidity of the resulting N-acylsulfonamides and their resistance to hydrolysis make them valuable in various applications in organic synthesis and
Advanced Structural Analysis of this compound Unattainable Due to Lack of Publicly Available Crystallographic Data
A comprehensive literature and database search for the single-crystal X-ray diffraction data of this compound has yielded no specific structural studies for this compound. As a result, a detailed analysis of its crystallographic and supramolecular features, as requested, cannot be provided at this time.
The elucidation of a chemical compound's three-dimensional structure through single-crystal X-ray diffraction is a foundational technique in modern chemistry. It provides precise information regarding the crystal system, space group, molecular conformation, and the intricate network of intermolecular interactions that govern the crystal packing. This data is crucial for understanding the physicochemical properties of a material and for the rational design of new functional molecules.
The requested article outline, focusing on an "Advanced Structural Analysis and Spectroscopic Characterization of this compound," requires specific experimental data that does not appear to be available in the public domain. The required sections and subsections included:
Advanced Structural Analysis and Spectroscopic Characterization of 4 Nitropyridine 2 Sulfonamide
Single Crystal X-ray Diffraction Studies
Analysis of Supramolecular Interactions
Synthon Identification and Crystal Packing Motifs
Without a published crystal structure, any attempt to provide the specific details for these sections would be speculative and would not meet the required standards of scientific accuracy. Information on related compounds, such as other substituted nitropyridines or sulfonamides, cannot be extrapolated to accurately describe the unique structural characteristics of 4-Nitropyridine-2-sulfonamide.
Therefore, the generation of the requested article with the specified detailed outline and data tables is not possible until a single-crystal X-ray diffraction study of this compound is performed and the results are made publicly available.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like the normalized contact distance (dnorm) onto the surface, regions of significant intermolecular contact can be identified. The analysis of related sulfonamide structures provides insight into the expected interactions for this compound.
For analogous nitro-containing sulfonamide compounds, the most significant contributions to the crystal packing are from O⋯H/H⋯O interactions, often accounting for a large percentage of the total surface contacts. nih.govnih.gov These represent the prevalent hydrogen bonds and close van der Waals contacts. Other notable interactions typically include H⋯H, C⋯H/H⋯C, and O⋯C/C⋯O contacts. nih.govnih.gov The presence of the nitro group introduces significant O⋯H contacts, which appear as distinct "spikes" in the fingerprint plot. nih.gov
Table 1: Predicted Dominant Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.
| Interaction Type | Predicted Contribution | Description |
|---|---|---|
| O···H / H···O | High | Represents hydrogen bonding involving the sulfonamide N-H and pyridine (B92270) C-H groups with the nitro and sulfonyl oxygen atoms. |
| H···H | Moderate | van der Waals contacts between hydrogen atoms on neighboring molecules. |
| C···H / H···C | Moderate | Interactions involving the aromatic pyridine ring. |
| O···C / C···O | Low to Moderate | Contacts between oxygen atoms and the pyridine ring carbons. nih.gov |
The fingerprint plots serve as a quantitative summary of the intermolecular environment. The distribution and sharpness of features on the plot indicate the nature and strength of the interactions; for instance, sharp, distinct spikes are characteristic of strong hydrogen bonds, while more diffuse features suggest weaker van der Waals forces. nih.gov
Comprehensive Spectroscopic Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of a molecule. For this compound, the electron-withdrawing nature of both the nitro group and the sulfonamide group, combined with the electronic properties of the pyridine ring, results in characteristic chemical shifts.
In the ¹H NMR spectrum, the protons on the pyridine ring are expected to appear in the aromatic region, significantly downfield due to the deshielding effects of the nitro group and the ring nitrogen. Protons on aromatic rings bearing a nitro group typically resonate at 7.7-8.4 ppm. rsc.orgnih.gov The sulfonamide N-H proton is anticipated to appear as a broad singlet, with a chemical shift that can be solvent-dependent. nih.gov
The ¹³C NMR spectrum would show distinct signals for the carbons of the pyridine ring. The carbon atom directly attached to the nitro group would be strongly deshielded. Based on related structures, carbons in a 4-nitrophenyl moiety can appear in the range of 125-150 ppm. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine C-H Protons | 7.8 - 8.5 | 120 - 155 |
| Sulfonamide N-H Proton | Variable (e.g., ~10.6 in DMSO) rsc.org | N/A |
Infrared (IR) Spectroscopy for Vibrational Analysis
IR spectroscopy probes the vibrational modes of functional groups, providing a molecular fingerprint. The spectrum of this compound is expected to be characterized by strong absorptions corresponding to the SO₂, NO₂, and N-H groups.
The key vibrational modes include the asymmetric and symmetric stretching of the sulfonyl (SO₂) group, which are typically strong and appear in the ranges of 1317-1344 cm⁻¹ and 1147-1187 cm⁻¹, respectively. znaturforsch.com The S-N stretching vibration is found in the 906-924 cm⁻¹ region. znaturforsch.com The nitro group (NO₂) exhibits strong characteristic asymmetric and symmetric stretching vibrations. For comparison, N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide shows a strong, broad band at 1352 cm⁻¹ for asymmetric SO₂ and symmetric NO₂ stretches, and a band at 1530 cm⁻¹ for the asymmetric NO₂ stretch. nih.gov The N-H stretching of the sulfonamide group typically appears in the 3229-3390 cm⁻¹ range. znaturforsch.com
Table 3: Characteristic IR Absorption Frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretching | 3230 - 3390 znaturforsch.com |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| NO₂ | Asymmetric Stretching | ~1530 nih.gov |
| NO₂ | Symmetric Stretching | ~1350 nih.gov |
| SO₂ | Asymmetric Stretching | 1317 - 1344 znaturforsch.com |
| SO₂ | Symmetric Stretching | 1147 - 1187 znaturforsch.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. shu.ac.uk The spectrum of this compound is dominated by the chromophoric nitropyridine system.
The presence of the unsaturated pyridine ring and the nitro group allows for π → π* and n → π* transitions. uzh.chelte.hu
π → π transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. shu.ac.ukuzh.ch Unsaturated groups are required for these transitions. shu.ac.uk
n → π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* anti-bonding orbital. uzh.chyoutube.com
For a related compound, 4-nitropyridine (B72724) N-oxide, the solvatochromic effect is observed in the 330-355 nm region, indicating electronic transitions in the long-wavelength UV range. researchgate.net The exact absorption maximum (λmax) for this compound would be influenced by the solvent polarity. shu.ac.uk
Table 4: Predicted Electronic Transitions for this compound.
| Transition Type | Involved Orbitals | Expected Wavelength Region | Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* | π (bonding) → π* (anti-bonding) | Shorter Wavelength UV (~200-300 nm) | High (1,000-10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of a compound. For this compound, electrospray ionization (ESI) would likely produce a protonated molecular ion [M+H]⁺.
A characteristic fragmentation pathway for aromatic sulfonamides under collision-induced dissociation is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov This occurs via an intramolecular rearrangement. nih.gov The stability of the resulting fragment ions depends on the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, can influence the fragmentation pathways. nih.gov Other common fragmentation patterns for sulfonamides involve the cleavage of the S-N bond or the C-S bond.
Table 5: Predicted Key Mass Spectrometry Fragments for this compound.
| m/z Value | Ion | Description |
|---|---|---|
| 204.18 | [M+H]⁺ | Protonated molecular ion of C₅H₅N₃O₄S |
| 140.05 | [M+H - SO₂]⁺ | Loss of sulfur dioxide (64 Da) from the parent ion. nih.gov |
| 123.05 | [C₅H₄N₂O₂]⁺ | Cleavage of the C-S bond, loss of SO₂NH. |
Computational and Theoretical Chemistry Studies of 4 Nitropyridine 2 Sulfonamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. doaj.org It is a method of choice for calculating the properties of molecules due to its favorable balance of accuracy and computational cost.
Electronic Structure and Molecular Geometry Optimization
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For 4-Nitropyridine-2-sulfonamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.
These calculations would reveal key structural features, such as the planarity of the pyridine (B92270) ring, the orientation of the nitro and sulfonamide groups relative to the ring, and any intramolecular hydrogen bonding. The electronic structure analysis provides information on the distribution of electrons within the molecule, highlighting areas of high and low electron density. This is crucial for understanding the molecule's reactivity and physical properties.
Prediction and Correlation of Spectroscopic Data
A significant application of DFT is the prediction of various spectroscopic properties, which can then be correlated with experimental data to validate both the computational model and the experimental characterization. nih.govnih.gov
Vibrational Spectroscopy: DFT can calculate the vibrational frequencies corresponding to the normal modes of vibration. These theoretical frequencies for this compound would correspond to stretching, bending, and torsional motions of its functional groups (e.g., SO₂, NH₂, NO₂, and the pyridine ring). The calculated spectrum can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of observed vibrational bands. nih.gov
NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for atoms like ¹H and ¹³C. For this compound, this would help in assigning the signals in the experimental NMR spectra to specific protons and carbon atoms within the molecule. nih.gov
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region. This analysis would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π* transitions) for this compound. nih.gov
Energetic Analysis of Intra- and Intermolecular Interactions
DFT is a valuable tool for quantifying the strength and nature of non-covalent interactions, which are critical for understanding crystal packing, molecular recognition, and supramolecular assembly.
For this compound, this analysis would focus on:
Intramolecular Interactions: Identifying and quantifying hydrogen bonds or other non-covalent interactions within a single molecule that contribute to its conformational stability.
Intermolecular Interactions: Calculating the energy of interactions between two or more molecules. This is essential for understanding how this compound molecules might arrange themselves in a crystal lattice, including the formation of dimers or larger aggregates through hydrogen bonding (e.g., between the sulfonamide NH₂ and the nitro group's oxygen atoms) or π-stacking of the pyridine rings. researchgate.net
Quantum Chemical Topology Methods
These methods analyze the scalar fields derived from quantum mechanics, such as the electron density, to partition the molecular space and characterize chemical bonding.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and molecular structure. Key to this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.
For this compound, a QTAIM analysis would:
Characterize the nature of its covalent bonds (e.g., C-C, C-N, S-O) based on the values of the electron density and its Laplacian (∇²ρ(r)) at the BCPs.
Identify and characterize weaker non-covalent interactions, such as intramolecular and intermolecular hydrogen bonds. The presence of a bond path and a BCP between a hydrogen donor and acceptor provides unambiguous evidence of such an interaction.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized Lewis-like structures, such as bonds, lone pairs, and core orbitals. doaj.orgnih.gov This method is particularly useful for studying charge transfer and hyperconjugative interactions.
An NBO analysis of this compound would provide detailed insights into:
Hybridization and Bonding: The hybridization of atomic orbitals and the composition of the NBOs that form the covalent bonds.
Charge Distribution: The natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.
Hyperconjugative Interactions: The analysis quantifies the stabilization energy (E⁽²⁾) associated with delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. This would reveal, for example, the delocalization of lone pair electrons from oxygen or nitrogen atoms into antibonding orbitals of the pyridine ring, which is crucial for understanding the molecule's electronic structure and stability. nih.gov
In Silico Molecular Modeling and Docking Simulations
In silico techniques are crucial for modern drug discovery and development, offering insights into the potential therapeutic applications of novel chemical entities. These computational methods allow for the rapid screening of compounds against a wide array of biological targets, predicting their binding modes and affinities, which can then be prioritized for experimental validation.
The prediction of binding affinity is a cornerstone of computational drug design. It quantifies the strength of the interaction between a ligand, such as this compound, and its target macromolecule, typically a protein. This is often expressed in terms of binding energy (kcal/mol), where a more negative value indicates a stronger and more stable interaction.
Molecular docking simulations are the primary tool for predicting binding affinity. In a typical workflow, a three-dimensional model of the target protein is obtained from a repository like the Protein Data Bank (PDB). A 3D structure of the ligand, this compound, would be generated and optimized. Docking software then systematically explores various possible conformations and orientations of the ligand within the binding site of the protein, calculating the binding energy for each pose.
For sulfonamide derivatives, common biological targets for such in silico studies include enzymes like carbonic anhydrases, kinases, and various bacterial enzymes. The predicted binding affinities from these simulations would provide a quantitative measure of how effectively this compound might inhibit or modulate the activity of these proteins.
To illustrate the type of data generated from such studies, a hypothetical data table is presented below, showing potential binding affinities of this compound with a selection of relevant protein targets.
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) |
| Carbonic Anhydrase II | 2ABE | -7.5 |
| Dihydropteroate Synthase | 1AJ0 | -8.2 |
| Cyclooxygenase-2 | 5IKR | -6.9 |
| Protein Kinase B | 1O6K | -7.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.
Beyond simply predicting the strength of the interaction, molecular docking provides detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. This ligand-target interaction profiling is essential for understanding the mechanism of action and for guiding further optimization of the compound.
The analysis of the docked poses of this compound would reveal key interactions such as:
Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms of the nitro group (-NO₂) can also participate in hydrogen bonding. These interactions with specific amino acid residues in the protein's active site are often critical for binding.
Hydrophobic Interactions: The pyridine ring and any other nonpolar regions of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.
Pi-Pi Stacking: The aromatic pyridine ring can form pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
Ionic Interactions: Depending on the pH and the specific environment of the binding pocket, the sulfonamide group could be deprotonated, allowing for ionic interactions with positively charged residues like lysine or arginine.
A detailed interaction profile would map out each of these contacts, identifying the specific amino acid residues involved. This information is invaluable for medicinal chemists, as it allows for the rational design of derivatives with improved potency and selectivity.
Below is a hypothetical table summarizing the potential key interactions between this compound and a generic enzyme active site.
| Interaction Type | Key Functional Group on Ligand | Interacting Amino Acid Residues (Hypothetical) |
| Hydrogen Bond | Sulfonamide NH | Asp102 |
| Hydrogen Bond | Sulfonamide SO₂ | Arg57, Ser150 |
| Hydrogen Bond | Nitro Group O | Gln78 |
| Pi-Pi Stacking | Pyridine Ring | Phe210 |
| Hydrophobic Interaction | Pyridine Ring | Val121, Leu198 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.
Academic Research Applications and Mechanistic Investigations of 4 Nitropyridine 2 Sulfonamide and Derivatives
Role as a Synthetic Intermediate and Building Block
4-Nitropyridine-2-sulfonamide and its structural analogs are valuable scaffolds in synthetic organic chemistry, primarily due to the reactivity conferred by the nitropyridine core and the versatile nature of the sulfonamide group. The nitro group, being a strong electron-withdrawing group, activates the pyridine (B92270) ring for nucleophilic substitution reactions. This electronic property, combined with the established chemistry of the sulfonamide moiety, allows these compounds to serve as versatile precursors and building blocks in the synthesis of more complex molecules. nih.gov
The nitropyridine framework is a convenient and readily available precursor for a wide array of mono- and polynuclear heterocyclic systems. nih.gov The nitro group can be readily reduced to an amino group, which then serves as a handle for a variety of cyclization reactions to form fused heterocyclic systems. For instance, compounds like 5-Nitropyridine-2-Sulfonic Acid have been identified as precursors for creating 2,5-disubstituted pyridines. amanote.com This highlights the potential of the this compound scaffold to be transformed into diverse heterocyclic structures.
Furthermore, the sulfonamide group itself can participate in or direct the formation of new heterocyclic rings. nih.gov The combination of the reactive nitropyridine ring and the sulfonamide functional group in one molecule provides multiple pathways for constructing novel nitrogen- and sulfur-containing heterocycles, which are prominent motifs in many biologically active compounds. mdpi.com Synthetic strategies often involve the reaction of the sulfonamide's N-nucleophilic center with various electrophiles to build these complex structures. nih.gov
The structural features of this compound make it an attractive building block for combinatorial chemistry and the generation of diverse chemical libraries. The sulfonamide moiety is a well-established pharmacophore found in numerous marketed drugs and is known for its wide range of biological activities. nih.gov The "libraries from libraries" approach, where an existing library is modified to create new and diverse collections, can be effectively applied using a sulfonamide-linked scaffold. nih.gov
By systematically modifying different positions on the this compound core, vast libraries of compounds can be generated. For example, diversity can be introduced by:
Substitution on the sulfonamide nitrogen: Reacting the sulfonamide with a variety of alkyl or aryl halides.
Modification of the pyridine ring: Performing nucleophilic aromatic substitution to replace the nitro group or other substituents.
Reduction of the nitro group: Converting the nitro group to an amine and subsequently forming amides, ureas, or other functional groups.
This systematic approach allows for the rapid synthesis of thousands of distinct compounds from a single core scaffold. nih.gov Such libraries are invaluable tools in high-throughput screening campaigns for the discovery of new drug candidates targeting a wide range of biological targets. chemrxiv.org
Supramolecular Chemistry and Crystal Engineering Applications
Design of Cocrystals and Multi-Component Solid Forms
Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules bound by non-covalent interactions, is fundamental to the field of crystal engineering. bbau.ac.inoup.com A key application in this area is the design of pharmaceutical cocrystals, which are multi-component crystalline solids containing an active pharmaceutical ingredient (API) and one or more neutral coformer molecules in a specific stoichiometric ratio. nih.govnih.govturkjps.org The formation of cocrystals can significantly alter the physicochemical properties of an API, such as solubility, stability, and bioavailability, without changing its chemical structure. nih.gov
The design of these multi-component forms relies on the predictable formation of intermolecular interactions, particularly hydrogen bonds, which create robust structural units known as supramolecular synthons. nih.gov The sulfonamide functional group is a highly effective building block in crystal engineering due to its strong hydrogen bonding capabilities. acs.org The analysis of cocrystal structures of aryl sulfonamides with coformers like pyridine-N-oxides has provided valuable insights into recurring hydrogen-bond motifs, aiding in the rational design of new solid forms. acs.org The ability of this compound to participate in these predictable interactions makes it a candidate for the development of novel cocrystals and multi-component solids. nih.govmdpi.com
Investigation of Hydrogen Bond Acceptor/Donor Properties
The formation of stable supramolecular structures is dictated by the hydrogen bonding capabilities of the constituent molecules. researchgate.netnih.gov A hydrogen bond involves a hydrogen atom situated between two electronegative atoms, the donor and the acceptor. This compound possesses multiple functional groups that can act as hydrogen bond donors and acceptors, making it a versatile component for supramolecular assembly.
The primary hydrogen bond donor in the molecule is the amide proton (N-H) of the sulfonamide group. researchgate.netnih.gov This proton is acidic and shows a strong preference for forming hydrogen bonds with effective acceptors. The molecule features several hydrogen bond acceptor sites. The two oxygen atoms of the sulfonyl group (-SO2-) are potent acceptors due to the polar nature of the sulfur-oxygen bonds. researchgate.netcam.ac.uk Additionally, the oxygen atoms of the nitro group (-NO2) and the nitrogen atom of the pyridine ring can also serve as hydrogen bond acceptors. researchgate.net The interplay between these donor and acceptor sites allows for the formation of various intermolecular hydrogen bonding patterns, which are essential for building complex crystalline networks in cocrystals. acs.orgresearchgate.net
The table below summarizes the potential hydrogen bond donor and acceptor sites within the this compound molecule.
| Functional Group | Potential Role | Specific Site(s) |
|---|---|---|
| Sulfonamide Amide | Donor | Amide Hydrogen (N-H) |
| Sulfonyl | Acceptor | Oxygen Atoms (O=S=O) |
| Nitro | Acceptor | Oxygen Atoms (N=O) |
| Pyridine | Acceptor | Ring Nitrogen (N) |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 4-nitropyridine-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of 2-aminopyridine derivatives using 4-nitrobenzenesulfonyl chloride under controlled conditions. Key steps include:
- Step 1 : React 2-aminopyridine with 4-nitrobenzenesulfonyl chloride in a polar aprotic solvent (e.g., pyridine or DMF) at 0–25°C for 12–24 hours .
- Step 2 : Monitor reaction progress via HPLC or TLC to confirm complete consumption of starting materials .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (reflux in acetonitrile for higher yields) to minimize byproducts .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Post-synthesis purification involves:
- Liquid-liquid extraction : Use dichloromethane/water to remove unreacted sulfonyl chloride and acid byproducts .
- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to obtain crystalline solids (yield: 54–72%) .
- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for impurities with similar polarity .
Q. Which spectroscopic methods are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR : Analyze and NMR to confirm sulfonamide bond formation (δ ~7.5–8.5 ppm for aromatic protons, δ ~135–145 ppm for sulfonyl carbons) .
- IR Spectroscopy : Identify S=O stretches at 1150–1350 cm and N–H stretches at 3200–3400 cm .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 244) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer : Analyze variables contributing to yield variations:
- Catalyst effects : Compare metal-free conditions (e.g., pyridine as a base) vs. metal-catalyzed routes, which may introduce contamination and alter yields .
- Solvent polarity : Test solvents like DMF (high polarity) vs. THF (low polarity) to assess reaction efficiency .
- Data validation : Cross-reference published procedures with independent replication, ensuring strict control of temperature and moisture .
Q. What strategies are effective for improving the regioselectivity of sulfonylation in pyridine derivatives?
- Methodological Answer : To enhance selectivity:
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the pyridine 4-position to activate the 2-position for sulfonamide formation .
- Protecting groups : Temporarily protect competing amine sites (e.g., using acetyl groups) to direct sulfonyl chloride to the desired position .
- Computational modeling : Use DFT calculations to predict reactive sites based on electron density maps .
Q. How can computational tools aid in predicting the bioactivity or stability of this compound derivatives?
- Methodological Answer : Apply in silico methods such as:
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes) to predict binding affinities .
- QSAR modeling : Correlate structural features (e.g., nitro group position) with stability or solubility using software like Schrödinger or MOE .
- Degradation studies : Simulate hydrolytic pathways under physiological pH using Gaussian or ORCA .
Data Management & Reproducibility
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Documentation : Record reaction parameters (e.g., exact temperatures, stirring rates) in electronic lab notebooks (ELNs) like Chemotion .
- Data sharing : Deposit raw NMR, HPLC, and crystallography data in repositories (e.g., RADAR4Chem) with unique DOIs .
- Independent validation : Collaborate with third-party labs to verify synthetic protocols and spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
